2-(9H-Fluoren-9-YL)-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-(9H-Fluoren-9-YL)-N-(2-hydroxyethyl)acetamide is an organic compound that features a fluorenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-YL)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 9H-fluorene with acetic anhydride to form an intermediate, which is then reacted with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-YL)-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include fluorenyl ketones, fluorenyl alcohols, and various substituted fluorenyl derivatives. These products have significant applications in organic synthesis and material science .
Scientific Research Applications
2-(9H-Fluoren-9-YL)-N-(2-hydroxyethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-YL)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targetsThe compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluoren-9-ylmethyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride
- 9H-Fluoren-9-ylmethyl (2-hydroxyethyl)(methyl)carbamate
Uniqueness
2-(9H-Fluoren-9-YL)-N-(2-hydroxyethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of applications in scientific research .
Properties
CAS No. |
857627-07-7 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-(9H-fluoren-9-yl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C17H17NO2/c19-10-9-18-17(20)11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,19H,9-11H2,(H,18,20) |
InChI Key |
MAUIGANFQUARPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)NCCO |
Origin of Product |
United States |
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